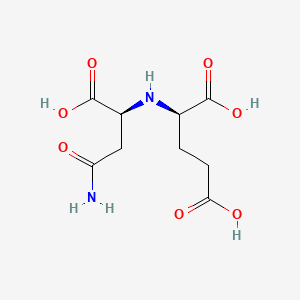
Succinamopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinamopine is a natural product found in Nicotiana tabacum with data available.
科学的研究の応用
Plant Pathology
Succinamopine plays a critical role in understanding the mechanisms of crown gall disease. The ability of Agrobacterium tumefaciens to induce tumors that synthesize this compound provides insights into plant-pathogen interactions. The study of these interactions can lead to advancements in disease management strategies in agriculture.
Biotechnology
The unique properties of this compound have potential applications in biotechnology:
- Genetic Engineering : The genes responsible for this compound synthesis can be utilized in genetic engineering to create plants with enhanced resistance to pathogens.
- Bioremediation : this compound's metabolic pathways could be harnessed for bioremediation processes, where engineered bacteria degrade environmental pollutants.
Metabolic Studies
Research on this compound contributes to the broader understanding of opines, which are compounds produced by transformed plant cells. These studies can elucidate metabolic pathways involved in plant responses to pathogens and stress conditions.
Case Study 1: Tumor Induction by Agrobacterium tumefaciens
A study demonstrated that strains of Agrobacterium tumefaciens containing this compound-type Ti-plasmids induced tumors that synthesized this compound instead of nopaline. This finding highlights the specificity of opine production based on the plasmid type and provides a model for studying opine metabolism in transformed plant cells .
Case Study 2: Genetic Characterization of this compound Plasmids
Research focused on the complete sequencing of the this compound Ti-plasmid pTiEU6 revealed its close relationship with nopaline Ti-plasmids. This genetic characterization allows for a better understanding of plasmid evolution and the functional roles of different genes involved in opine synthesis and degradation .
Data Table: Comparison of Opines Produced by Different Agrobacterium Strains
| Opine Type | Associated Strains | Plasmid Type | Synthesis Genes | Catabolism Genes |
|---|---|---|---|---|
| This compound | EU6, AT181, T10/73 | This compound Ti | sus (this compound synthase) | Genes for this compound catabolism |
| Nopaline | T37 | Nopaline Ti | nop (nopaline synthase) | Genes for nopaline catabolism |
| Agropine | Bo542 | Agropine Ti | ag (agropine synthase) | Genes for agropine catabolism |
特性
CAS番号 |
88194-24-5 |
|---|---|
分子式 |
C9H14N2O7 |
分子量 |
262.22 g/mol |
IUPAC名 |
(2R)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]pentanedioic acid |
InChI |
InChI=1S/C9H14N2O7/c10-6(12)3-5(9(17)18)11-4(8(15)16)1-2-7(13)14/h4-5,11H,1-3H2,(H2,10,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5+/m1/s1 |
InChIキー |
HULCBRRKIWCSOF-UHNVWZDZSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |
異性体SMILES |
C(CC(=O)O)[C@H](C(=O)O)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |
Key on ui other cas no. |
88194-24-5 |
同義語 |
succinamopine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















